![molecular formula C8H12Cl2N2 B13452773 [(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)
[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride is a chemical compound with the molecular formula C8H11ClN2·HCl. It is a derivative of pyridine, where a chlorine atom is substituted at the 6th position of the pyridine ring, and the nitrogen atom is bonded to a dimethylamine group. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride typically involves the reaction of 6-chloropyridine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-chloropyridine, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: 6-chloropyridine is reacted with formaldehyde and dimethylamine in the presence of a catalyst, typically an acid such as hydrochloric acid, to form [(6-Chloropyridin-3-yl)methyl]dimethylamine. The product is then isolated and purified by crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce N-oxides or other oxidized forms.
科学研究应用
[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in various organic reactions, including cross-coupling reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of [(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biological pathways, depending on its structure and the nature of the target. The exact mechanism of action can vary based on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Chloropyridine: A chlorine-substituted pyridine with the chlorine atom at the 2nd position.
3-Chloropyridine: A chlorine-substituted pyridine with the chlorine atom at the 3rd position.
4-Chloropyridine: A chlorine-substituted pyridine with the chlorine atom at the 4th position.
Uniqueness
[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride is unique due to the presence of the dimethylamine group bonded to the nitrogen atom of the pyridine ring. This structural feature imparts specific chemical and biological properties to the compound, making it distinct from other chloropyridine derivatives.
属性
分子式 |
C8H12Cl2N2 |
|---|---|
分子量 |
207.10 g/mol |
IUPAC 名称 |
1-(6-chloropyridin-3-yl)-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-11(2)6-7-3-4-8(9)10-5-7;/h3-5H,6H2,1-2H3;1H |
InChI 键 |
UMULMZUTYGXUQH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CN=C(C=C1)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


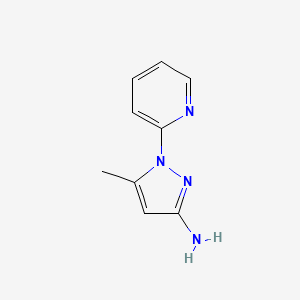
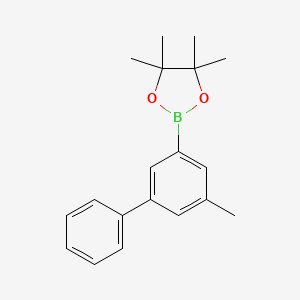
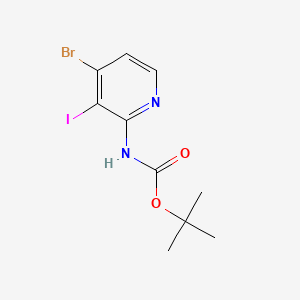
![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
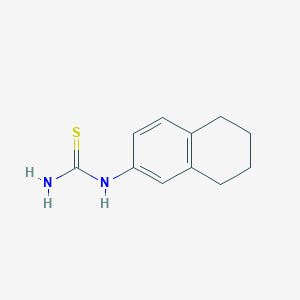
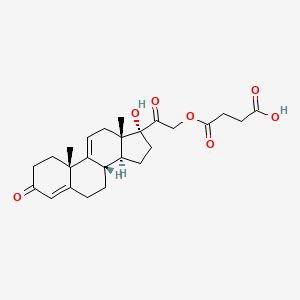

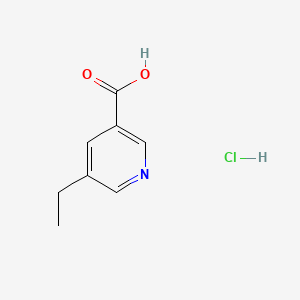
![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
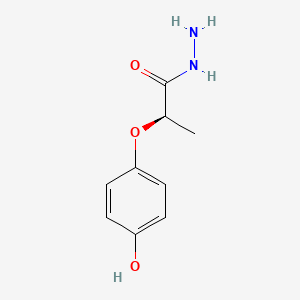
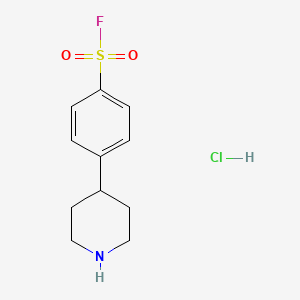
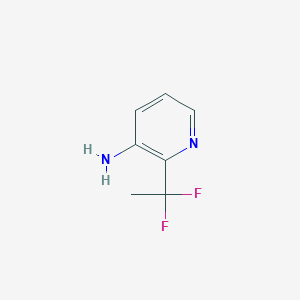

![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
